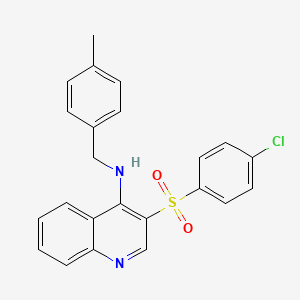
3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H19ClN2O2S and its molecular weight is 422.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine, a compound with the molecular formula C23H19ClN2O2S and a molecular weight of 422.93 g/mol, is part of the quinoline family. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a chlorophenylsulfonyl group and a methylbenzylamine moiety. These substitutions enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O2S |
| Molecular Weight | 422.93 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved can vary depending on the application context.
Antimicrobial Properties
Research indicates that compounds within the quinoline family exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound showed effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. For example, compounds related to this compound were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of glycolytic pathways. One study demonstrated that targeting specific enzymes in cancer cells could significantly reduce cell viability and promote apoptosis.
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of quinoline derivatives revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant potential as an anticancer agent .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly .
Summary of Key Studies
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-6-8-17(9-7-16)14-26-23-20-4-2-3-5-21(20)25-15-22(23)29(27,28)19-12-10-18(24)11-13-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCTYAQGUGVNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














